molecular formula C10H14N2 B115003 Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl- CAS No. 10579-68-7

Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl-

Cat. No. B115003
CAS RN: 10579-68-7
M. Wt: 162.23 g/mol
InChI Key: DPSZEBZGBCWUBN-UHFFFAOYSA-N
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Description

Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl- is a chemical compound with the formula C10H14N2. It has a molecular weight of 162.2316 . This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been explored in various studies . For instance, a new set of compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were synthesized . The synthetic approaches involved various methods and reaction conditions .


Molecular Structure Analysis

The molecular structure of Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl- can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is DPSZEBZGBCWUBN-UHFFFAOYSA-N .

Future Directions

The future directions for the study of Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl- could involve further exploration of its synthesis, reactions, and biological activity. The development of novel quinoxaline derivatives and the investigation of their pharmacological properties could also be a promising area of research .

properties

IUPAC Name

6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-5-9-10(6-8(7)2)12-4-3-11-9/h5-6,11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSZEBZGBCWUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147347
Record name Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl-

CAS RN

10579-68-7
Record name 1,2,3,4-Tetrahydro-6,7-dimethylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10579-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010579687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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